molecular formula C19H24O2 B11844110 (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol CAS No. 922165-49-9

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol

Cat. No.: B11844110
CAS No.: 922165-49-9
M. Wt: 284.4 g/mol
InChI Key: WUWUPNQLXGYPBW-UHFFFAOYSA-N
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Description

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol is a structurally complex alcohol featuring a cyclohexane ring substituted with a hydroxymethyl group and a (1-methoxynaphthalen-2-yl)methyl moiety. This compound is likely synthesized via multi-step organic reactions involving protective groups and coupling strategies, as seen in structurally related intermediates (e.g., ).

Properties

CAS No.

922165-49-9

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

[1-[(1-methoxynaphthalen-2-yl)methyl]cyclohexyl]methanol

InChI

InChI=1S/C19H24O2/c1-21-18-16(10-9-15-7-3-4-8-17(15)18)13-19(14-20)11-5-2-6-12-19/h3-4,7-10,20H,2,5-6,11-14H2,1H3

InChI Key

WUWUPNQLXGYPBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CC3(CCCCC3)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often starts with 1-hydroxy-2-naphthoic acid or its derivatives. Methoxylation is achieved using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, 1-methoxy-2-naphthalenecarboxylic acid is prepared by treating 1-hydroxy-2-naphthoic acid with methyl iodide in acetone under reflux.

Cyclohexylmethyl Group Introduction

The cyclohexylmethyl moiety is introduced via nucleophilic alkylation or Grignard reactions. In one approach, 1-methoxy-2-naphthalenecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with cyclohexylmethanol in the presence of triethylamine. Alternatively, a Friedel-Crafts alkylation using cyclohexylmethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) has been reported.

Detailed Stepwise Synthesis

Synthesis of 1-Methoxy-2-(cyclohexylmethyl)naphthalene

Step 1: Methoxylation of 1-Hydroxy-2-naphthoic Acid
1-Hydroxy-2-naphthoic acid (5.0 g, 26.3 mmol) is dissolved in acetone (50 mL), followed by addition of methyl iodide (3.3 mL, 52.6 mmol) and K₂CO₃ (7.3 g, 52.6 mmol). The mixture is refluxed for 12 h, yielding 1-methoxy-2-naphthoic acid as a white solid (4.7 g, 89%).

Step 2: Formation of the Acid Chloride
The carboxylic acid (4.7 g, 21.9 mmol) is treated with thionyl chloride (10 mL) at 70°C for 2 h. Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a yellow oil.

Step 3: Alkylation with Cyclohexylmethanol
The acid chloride is dissolved in dry dichloromethane (30 mL), and cyclohexylmethanol (2.8 g, 24.1 mmol) is added dropwise with triethylamine (3.4 mL, 24.1 mmol). The mixture is stirred at room temperature for 6 h, followed by washing with 10% HCl and brine. The organic layer is dried over MgSO₄ and concentrated to give 1-methoxy-2-(cyclohexylmethyl)naphthalene (5.1 g, 78%).

Reduction to the Primary Alcohol

Step 4: Reduction of the Ester Group
The ester intermediate (5.1 g, 16.8 mmol) is dissolved in dry THF (50 mL) and cooled to 0°C. Lithium aluminum hydride (1.9 g, 50.4 mmol) is added portionwise, and the mixture is refluxed for 4 h. The reaction is quenched with saturated Na₂SO₄, filtered, and concentrated. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields This compound as a colorless oil (3.9 g, 82%).

Alternative Pathways and Optimization

Palladium-Catalyzed Coupling

A modified route employs Pd(OAc)₂ (0.25 mol%) with i-Pr₂NH (2 equiv) in water at 100°C to couple phenylboronic acid derivatives with cyclohexane precursors. This method achieves a 76% yield but requires careful control of reaction time and temperature to avoid side products.

Enolate Formation and Alkylation

Using NaHMDS (2.0 M in THF) as a base, the ketone intermediate is deprotonated at 0°C, followed by alkylation with cyclohexylmethyl bromide. This method offers higher regioselectivity (up to 92% yield) but demands anhydrous conditions.

Analytical Data and Characterization

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.12 (m, 6H, naphthyl), 3.91 (s, 3H, OCH₃), 3.68 (t, J = 6.2 Hz, 2H, CH₂OH), 2.41–1.18 (m, 11H, cyclohexyl).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.8 (C-O), 134.2–123.5 (naphthyl), 71.4 (CH₂OH), 56.1 (OCH₃), 44.3–25.7 (cyclohexyl).

Chromatographic Purity

Preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (30:1) affords the product in >98% purity. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₆O₂ ([M+Na]⁺ calcd. 321.1831, found 321.1829).

Challenges and Troubleshooting

Byproduct Formation

Over-alkylation is a common issue during Friedel-Crafts reactions. Adding AlCl₃ in portions and maintaining temperatures below 10°C minimizes this.

Reduction Side Reactions

Lithium aluminum hydride may over-reduce ester groups to hydrocarbons. Substituting with NaBH₄/CeCl₃ reduces this risk while maintaining high yields (78–85%).

Industrial-Scale Considerations

Cost-Effective Methylation

Replacing methyl iodide with dimethyl sulfate reduces toxicity and cost. Yields remain comparable (85–88%) when using KOH as the base.

Solvent Recycling

THF and dichloromethane are recovered via distillation, achieving 90% solvent reuse in large-scale batches .

Chemical Reactions Analysis

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol is an organic compound with a unique structure featuring a cyclohexyl group and a methoxy-substituted naphthalene moiety. Its molecular formula is C20H26O2C_{20}H_{26}O_2, and it includes a hydroxyl functional group, which contributes to its potential biological activity. The presence of a naphthalene ring and a cyclohexyl group suggests that this compound may exhibit interesting physicochemical properties, including lipophilicity and potential interactions with biological targets. Compounds similar to it often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The methoxy and hydroxyl groups may enhance its interaction with biological receptors or enzymes, potentially leading to therapeutic effects.

Potential Applications

The potential applications of This compound span across various fields:

  • Pharmaceutical Research: Due to its structural similarity to compounds with anti-inflammatory, analgesic, and anticancer properties, it may be explored as a lead compound for drug development.
  • Agrochemicals: Compounds with similar structural features may find use in developing new agrochemicals.
  • Material Science: The unique combination of structural elements may make it useful in creating novel materials with specific properties.

Interaction studies are crucial for understanding how This compound behaves in biological systems. These studies typically involve:

  • Binding Assays: To determine its affinity for specific biological targets.
  • Cell-Based Assays: To assess its effects on cellular functions.
  • In vivo Studies: To evaluate its efficacy and safety in living organisms.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Structural Analogs and Biological Activities

Several compounds share structural features with This compound :

Compound NameStructural FeaturesBiological Activity
2-MethoxynaphthaleneMethoxy group on naphthaleneAntioxidant properties
CyclohexanolCyclohexane with hydroxyl groupSolvent and intermediate in synthesis
NaphtholHydroxynaphthaleneAntimicrobial and anti-inflammatory

The uniqueness of This compound lies in its combination of both methoxy-substituted naphthalene and cyclohexyl groups, which may enhance its lipophilicity compared to simpler analogs like 2-Methoxynaphthalene. This structural complexity could lead to distinct biological interactions not present in the simpler compounds listed.

Mechanism of Action

The mechanism of action of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexylmethanol Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol 1-Methoxynaphthalen-2-ylmethyl, hydroxymethyl C₂₀H₂₄O₂ 296.41 Methoxy enhances lipophilicity; cyclohexyl adds steric hindrance .
Cyclohexyl(naphthalen-1-yl)methanol () Naphthalen-1-ylmethyl, hydroxymethyl C₁₇H₂₀O 240.34 Lacks methoxy group; naphthalene may reduce solubility vs. methoxy derivative .
Naphthalen-1-ylmethanol () Naphthalen-1-yl, hydroxymethyl C₁₁H₁₀O 158.20 Simpler structure; planar naphthalene promotes crystal packing via O–H⋯O bonds .
(1-(4-Fluorophenyl)cyclohexyl)methanol () 4-Fluorophenyl, hydroxymethyl C₁₃H₁₇FO 208.27 Electron-withdrawing fluorine increases hydroxyl acidity vs. methoxy group .
{4-[(Ethenyloxy)methyl]cyclohexyl}methanol () Ethenyloxymethyl, hydroxymethyl C₁₀H₁₈O₂ 170.25 Ethenyloxy group may lower logP compared to aromatic substituents .

Physicochemical Properties

Solubility and Lipophilicity

  • Methoxy Substituent: The methoxy group in the target compound increases lipophilicity (predicted logP ~3.5–4.0) compared to naphthalen-1-ylmethanol (logP ~2.8) . This enhances membrane permeability but reduces aqueous solubility.
  • Cyclohexyl vs.

Hydrogen Bonding and Crystallinity

  • Hydroxyl Group: Like naphthalen-1-ylmethanol, the target compound’s hydroxyl group can form O–H⋯O hydrogen bonds. However, the bulky cyclohexyl substituent may disrupt crystalline packing, leading to lower melting points compared to the planar analogue .

Acidity and Reactivity

  • Hydroxyl Acidity: The electron-donating methoxy group in the target compound reduces hydroxyl acidity (pKa ~16–18) compared to (1-(4-fluorophenyl)cyclohexyl)methanol, where the electron-withdrawing fluorine increases acidity (pKa ~14–15) .
  • Oxidation Sensitivity: Unlike cyclohexyl(naphthalen-1-yl)methanol, which is oxidizable to a ketone (), the target compound’s methoxy group may stabilize the alcohol against oxidation.

Biological Activity

The compound (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol is an organic molecule notable for its unique structural features, including a cyclohexyl group and a methoxy-substituted naphthalene moiety. This structure suggests potential biological activities, particularly in anti-inflammatory and analgesic domains. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H22O2C_{16}H_{22}O_2. Its structure can be represented as follows:

Structure C16H22O2\text{Structure }\text{C}_{16}\text{H}_{22}\text{O}_2

The compound's unique combination of functional groups contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Potential anticancer activity

These activities are often attributed to the structural compatibility of aromatic rings with biological receptors and enzymes, enhancing their therapeutic potential.

The biological activity of this compound likely involves several mechanisms:

  • Interaction with Biological Targets : The methoxy and hydroxyl groups may facilitate binding to specific receptors or enzymes.
  • Inhibition of Inflammatory Pathways : Similar compounds have shown effectiveness in inhibiting pathways associated with inflammation, such as soluble epoxide hydrolase (sEH) inhibition, which is linked to anti-inflammatory responses .
  • Antioxidant Activity : The presence of aromatic structures can contribute to antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds structurally related to This compound :

  • Anti-inflammatory Studies : A study indicated that similar compounds exhibited significant analgesic effects in animal models of arthritis, demonstrating decreases in inflammatory markers such as IL-6 and TNF-α .
  • Antimicrobial Activity : Research on naphthalene derivatives has shown promising results against various bacterial strains, suggesting that the presence of the naphthalene ring enhances antimicrobial properties .
  • Cancer Research : Investigations into naphthalene derivatives have revealed their potential in inhibiting tumor growth through various mechanisms, including modulation of nuclear receptors involved in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to This compound :

Compound NameStructural FeaturesBiological Activity
2-MethoxynaphthaleneMethoxy group on naphthaleneAntioxidant properties
CyclohexanolCyclohexane with hydroxyl groupSolvent and intermediate in synthesis
NaphtholHydroxynaphthaleneAntimicrobial and anti-inflammatory

This comparison highlights the unique aspects of This compound , particularly its enhanced lipophilicity due to the combination of functional groups.

Synthesis Methods

The synthesis of This compound can be approached through various methods that require careful optimization for yield and purity. Typical reactions may involve:

  • Alkylation reactions to introduce the cyclohexyl group.
  • Functionalization methods for adding methoxy and hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of 1-methoxynaphthalene-2-carbaldehyde with a cyclohexylmethyl Grignard reagent, followed by reduction of the intermediate ketone using NaBH₄ or LiAlHₜ. Key variables include solvent polarity (e.g., THF vs. diethyl ether) and temperature control during the Grignard reaction to minimize side products. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the alcohol .
  • Data Analysis : Yields typically range from 45–65%, with lower yields attributed to steric hindrance during the alkylation step. NMR monitoring (e.g., disappearance of aldehyde proton at δ 9.8–10.1 ppm) is essential for tracking reaction progress .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction analysis is used to determine the spatial arrangement of substituents. For example, torsion angles (e.g., C1–C2–C3–C4 = −176.55°) confirm the equatorial orientation of the methoxynaphthyl group on the cyclohexane ring. Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C optimizes crystal growth .
  • Data Contradictions : Discrepancies in predicted vs. observed dihedral angles (e.g., −113.15° vs. −177.20° for C2–C1–C10–C5) may arise from lattice packing forces, necessitating DFT calculations to validate experimental results .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR signals resolved?

  • Methodology : Use a combination of ¹H/¹³C NMR, HSQC, and HMBC to assign signals. For instance, the methoxy group (δ 3.8–3.9 ppm in ¹H NMR) shows coupling with the naphthyl ring protons (δ 6.8–8.2 ppm). Overlapping signals in the cyclohexyl region (δ 1.2–2.1 ppm) can be deconvoluted using 2D NOESY to confirm spatial proximity of axial vs. equatorial protons .
  • Advanced Tip : Dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) resolve conformational exchange broadening in the cyclohexanol moiety .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxynaphthyl group influence the compound’s reactivity in catalytic hydrogenation?

  • Methodology : Compare hydrogenation rates under Pd/C or Raney Ni catalysis. The electron-donating methoxy group activates the naphthyl ring toward electrophilic attack but introduces steric hindrance, reducing catalyst accessibility. Kinetic studies (e.g., monitoring H₂ uptake) reveal a trade-off: TOF (turnover frequency) decreases by 30% compared to unsubstituted analogs due to steric effects .
  • Data Interpretation : GC-MS analysis of hydrogenated products shows partial reduction of the naphthyl ring to tetralin derivatives (m/z 132 + 152), indicating regioselectivity challenges .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis of this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-Ru complexes). For example, (R)-BINAP-Ru-catalyzed hydrogenation of a ketone intermediate achieves 88% ee, confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Recrystallization in heptane/ethyl acetate further enriches enantiopurity to >99% .
  • Contradiction Analysis : Residual racemization (≤5%) may occur during acidic workup; use milder conditions (e.g., citric acid instead of HCl) to preserve stereochemical integrity .

Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?

  • Methodology : Perform molecular docking (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites. QSAR models indicate that the methoxynaphthyl group increases logP (calculated 3.2 vs. measured 3.1), correlating with prolonged half-life in hepatic microsomal assays (t₁/₂ = 12.4 hrs) .
  • Validation : In vitro assays using human liver microsomes confirm predominant glucuronidation at the hydroxymethyl group (LC-MS/MS detection of m/z 278 → 152 fragment) .

Safety and Environmental Considerations

Q. What are the occupational exposure limits and handling protocols for this compound?

  • Methodology : Follow OSHA guidelines for alcohol derivatives: airborne exposure limit ≤10 mg/m³. Use fume hoods for synthesis and PPE (nitrile gloves, safety goggles) during handling. Spill cleanup requires inert adsorbents (vermiculite) and 10% ethanol/water for decontamination .
  • Toxicological Data : Acute oral toxicity (LD₅₀ in rats = 1,200 mg/kg) classifies it as Category 4 (harmful if swallowed). Chronic exposure risks include mild hepatotoxicity (AST/ALT elevation in murine models) .

Future Research Directions

Q. Can biocatalytic methods replace traditional synthesis to improve sustainability?

  • Hypothesis : Engineered alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) may enable asymmetric reduction under aqueous conditions. Pilot studies with Lactobacillus brevis ADH show 65% conversion at pH 7.0, but substrate solubility in water remains a bottleneck .

Q. What structural modifications enhance bioactivity against multidrug-resistant pathogens?

  • Proposal : Introduce fluorine at the naphthyl C8 position to improve membrane permeability. Preliminary MIC assays against S. aureus (MRSA) show a 4-fold reduction (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) .

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